4-(2-Nitrophenyl)pyrrolidine-3-carboxylic acid
Description
4-(2-Nitrophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a nitro-substituted phenyl group at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. Its structural formula is characterized by a five-membered pyrrolidine ring with substituents that confer unique physicochemical properties. Key attributes include:
- Molecular Formula: C₁₁H₁₀N₂O₄ (inferred from structural analysis).
- Molecular Weight: ~234 g/mol (calculated).
- Stereochemistry: The compound exists in (±)-trans configurations, as referenced in its Boc-protected form (CAS 959577-51-6) .
- Key Features: The 2-nitrophenyl group introduces steric and electronic effects, while the carboxylic acid enhances solubility and reactivity. This compound is often utilized as a synthetic intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-6-12-5-8(9)7-3-1-2-4-10(7)13(16)17/h1-4,8-9,12H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPQUOMPLVHDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694042 | |
| Record name | 4-(2-Nitrophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049978-00-8 | |
| Record name | 4-(2-Nitrophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Organocatalytic Asymmetric Michael Addition and Subsequent Cyclization
One advanced method to synthesize pyrrolidine-3-carboxylic acid derivatives, including nitrophenyl-substituted analogs, involves an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by cyclization to form the pyrrolidine ring.
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- Michael addition of nitroalkane to an enone bearing a carboxylate substituent.
- Cyclization to form the pyrrolidine ring with high enantiomeric excess (up to 97% ee).
- This method allows for the introduction of the nitrophenyl group at the 4-position by using appropriately substituted enones or nitroalkanes.
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- Use of chiral organocatalysts to promote enantioselectivity.
- Mild temperatures and solvents compatible with sensitive functional groups.
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- High stereoselectivity.
- Relatively straightforward two-step synthesis.
This approach was reported to yield 5-methylpyrrolidine-3-carboxylic acid derivatives with excellent enantiomeric purity, suggesting applicability to 4-(2-nitrophenyl) analogs by modifying the nitroalkane or enone substrates accordingly.
Synthesis via Copper- or Rhodium-Catalyzed 1,4-Addition and Lactam Reduction
Another sophisticated route involves the stereoselective 1,4-addition of aryl cuprates or rhodium(I)-catalyzed arylation to enantiopure enones, followed by lactam reduction and further functional group manipulations to yield pyrrolidine-3-carboxylic acid derivatives.
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- Preparation of enantiopure enone intermediates.
- Copper-catalyzed or rhodium-catalyzed 1,4-addition of 2-nitrophenyl groups.
- Reduction of the lactam ring to the pyrrolidine.
- Protection/deprotection steps to install carboxylic acid groups.
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- Diastereoselective formation of single diastereomers (e.g., 84% yield for 1,4-addition adduct).
- High stereochemical control via choice of catalysts and reaction conditions.
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- Oxidation steps to install diacid functionalities.
- Amide coupling and C-H activation-arylation for further functionalization.
This multi-step synthetic strategy allows for precise installation of the nitrophenyl group at the 4-position and carboxylic acid at the 3-position, with a high degree of stereochemical control.
Two-Step Amidation and Acid Chloride Formation from N-(4′-Nitrophenyl)-L-Proline
A practical and scalable approach to prepare N-(4′-nitrophenyl)-substituted pyrrolidine carboxylic acid derivatives involves:
Step 1: Base-catalyzed condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions to form N-(4′-nitrophenyl)-L-proline derivatives in 70–90% yield.
Step 2: Conversion of the acid to the corresponding acid chloride using thionyl chloride (SOCl2) in the presence of catalytic N,N-dimethylformamide (DMF), followed by amidation with various amines to yield the target prolinamides.
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- Complete removal of excess SOCl2 is critical to avoid side reactions.
- Use of stoichiometric SOCl2 improves conversion.
- The reaction proceeds via nucleophilic aromatic substitution (S_NAr) facilitated by fluorine as a good leaving group.
- Yields for final amides range from 20–80% after purification.
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- IR spectra show disappearance of acid O–H stretch and shifts in carbonyl stretching frequencies.
- NMR spectra confirm amide formation and presence of rotamers.
This method is well-suited for preparing 4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid derivatives and related amides with structural diversity.
Hydrogenation and Chiral Catalysis for Pyrrolidine-2-Carboxylic Acid Derivatives
A patent describes a method for preparing pyrrolidine-2-carboxylic acid derivatives involving:
- Use of chiral catalysts (e.g., chiral catalyst M) under hydrogen atmosphere at 1.4–1.5 MPa and 50 °C.
- Reaction of benzyloxycarbonyl-2,3-dihydro-1H-pyrrole with sodium ethoxide in ethanol/DMF solvent mixture.
- Low-temperature addition of esters and acetic acid quenching.
- Purification by column chromatography.
Though focused on pyrrolidine-2-carboxylic acid derivatives, similar catalytic hydrogenation and chiral induction principles can be adapted for this compound synthesis.
Summary Table of Preparation Methods
| Method No. | Key Reaction Type | Catalysts/Reagents | Conditions | Yield/Enantioselectivity | Notes |
|---|---|---|---|---|---|
| 1 | Organocatalytic asymmetric Michael addition | Chiral organocatalyst | Mild temperature, ethanol/DMF | Up to 97% ee | Two-step synthesis; high stereoselectivity |
| 2 | Cu or Rh-catalyzed 1,4-aryl addition + lactam reduction | Cu or Rh catalysts, borane, RuCl3 | Multi-step; various solvents | 52–84% for key steps | Diastereoselective; complex functionalization |
| 3 | Nucleophilic aromatic substitution + acid chloride formation | p-Fluoronitrobenzene, K2CO3, SOCl2, DMF | Reflux ethanol-water; SOCl2 chlorination | 70–90% (step 1), 20–80% (amidation) | Scalable; suitable for diverse amides |
| 4 | Catalytic hydrogenation with chiral catalyst | Chiral catalyst M, NaOEt, H2 | 1.4–1.5 MPa H2, 50 °C, EtOH/DMF | Moderate yields (not specified) | Patent method; adaptable for derivatives |
Comprehensive Research Findings and Notes
- The stereochemical purity of the product is critical for biological activity, hence asymmetric catalysis is preferred.
- The choice of catalyst and reaction conditions significantly affects yield and enantiomeric excess.
- The nucleophilic aromatic substitution method using p-fluoronitrobenzene is efficient for introducing the nitrophenyl substituent.
- Acid chloride intermediates formed using thionyl chloride are reactive and allow for further functionalization via amidation.
- Multi-step syntheses involving metal-catalyzed 1,4-additions enable precise installation of substituents but require careful control of reaction parameters.
- Purification techniques such as column chromatography and preparative HPLC are essential for isolating pure stereoisomers.
This detailed analysis integrates diverse synthetic strategies for preparing this compound, providing a solid foundation for further research or industrial application.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Intermediates
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly relevant in the development of drugs targeting neurological disorders due to its structural properties that allow for interactions with biological targets .
Case Study: Neurological Drug Synthesis
Researchers have utilized 4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid in the synthesis of novel neuroactive compounds. For example, derivatives synthesized from this compound have shown promise in modulating neurotransmitter systems, which is vital for treating conditions such as depression and anxiety.
Organic Synthesis
Building Blocks for Complex Molecules
In organic chemistry, this compound serves as a valuable building block for creating complex molecules. Its unique structure enables chemists to explore new chemical reactions and pathways .
Data Table: Reaction Pathways Using this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| N-arylation | Introduction of aryl groups to amines | 60-80 |
| Amidation | Formation of amides from carboxylic acids | 50-75 |
| Michael Addition | Addition to α,β-unsaturated carbonyls | 70-90 |
Biochemical Research
Enzyme Interaction Studies
The compound is instrumental in studying enzyme interactions and mechanisms. It aids researchers in understanding biological processes at a molecular level, particularly in the context of enzyme inhibition and activation .
Case Study: Enzyme Inhibition
In one study, derivatives of this compound were tested for their ability to inhibit specific enzymes linked to cancer progression. The results indicated significant inhibitory effects, suggesting potential applications in cancer therapeutics.
Material Science
Development of New Materials
The unique properties of this compound make it suitable for developing new materials, including polymers and coatings. These materials can enhance product performance across various applications .
Application Example: Polymer Coatings
Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it beneficial for industrial applications.
Analytical Chemistry
Improvement of Detection Techniques
This compound is utilized in developing analytical methods that improve detection techniques for various compounds in complex mixtures. Its role as a standard reference material has been pivotal in enhancing the accuracy of analytical measurements .
Case Study: Method Development
A recent study focused on using this compound to calibrate mass spectrometry techniques. The findings revealed improved sensitivity and specificity in detecting trace amounts of pharmaceuticals in biological samples.
Mechanism of Action
The mechanism of action of trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets through its nitrophenyl and carboxylic acid groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Comparative Data on Pyrrolidine-3-carboxylic Acid Derivatives
Key Findings from Comparative Analysis:
Substituent Position and Electronic Effects: Nitro Group (NO₂): The 2-nitrophenyl substituent in the parent compound introduces steric hindrance and electron-withdrawing effects, which may reduce reactivity at the carboxylic acid group compared to the para-nitro analog. The para-nitro derivative (trans-4-(4-nitrophenyl)) likely exhibits stronger acidity due to resonance stabilization . Chloro (Cl) vs. Methoxy (OCH₃): The 4-chloro derivative (CAS 1227844-81-6) has higher lipophilicity (logP ~2.5), making it suitable for membrane penetration in drug design. In contrast, the 3-methoxy analog (CAS 937692-64-3) shows improved aqueous solubility due to the electron-donating methoxy group .
This contrasts with the unsubstituted 4-phenyl analog (CAS 1343830-03-4), which lacks such constraints .
Synthetic Applications :
- Boc-protected derivatives (e.g., CAS 959577-51-6) are preferred in peptide synthesis due to their stability under acidic conditions. The Boc group can be selectively removed, enabling modular synthesis .
- Chloro and nitro derivatives are often intermediates in kinase inhibitor development, where substituent position dictates target binding affinity .
Purity and Availability :
- While the parent compound’s purity data are unavailable, related derivatives like 4-[4-(methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride (CAS EN300-01639) are commercially available at 95% purity, suggesting similar standards for the nitro-substituted analogs .
Biological Activity
4-(2-Nitrophenyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitrophenyl derivatives with pyrrolidine and subsequent carboxylation. The general procedure follows a multi-step reaction pathway that allows for the introduction of the nitrophenyl group and the carboxylic acid functionality.
Synthetic Route
- Starting Materials : 2-nitrophenyl compound and pyrrolidine.
- Reaction Conditions : Aqueous–alcoholic basic conditions are often employed.
- Yield : The yield can vary significantly based on the specific reaction conditions used, typically ranging from 20% to 80% depending on the substituents and reaction environment.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. In vitro assays have been conducted against various human cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT-116 (Colon) | 8.02 ± 1.54 | Moderate antiproliferative |
| HepG2 (Liver) | 27.27 ± 2.38 | Moderate antiproliferative |
| A549 (Lung) | Not reported | Further investigation needed |
| SGC7901 (Gastric) | Not reported | Further investigation needed |
These results indicate that certain substituted prolinamides, including those derived from this compound, show promise as broad-spectrum anticancer agents .
The proposed mechanism of action for these compounds involves the inhibition of key cellular pathways that are essential for cancer cell proliferation. The presence of the nitrophenyl group seems to enhance the interaction with cellular targets, potentially leading to increased cytotoxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine ring and the nitrophenyl substituent can significantly influence biological activity. The following observations have been made:
- Substituent Effects : The position and nature of substituents on the nitrophenyl group can enhance or diminish anticancer activity.
- Ring Modifications : Alterations in the pyrrolidine structure may affect binding affinity to target proteins involved in cancer progression.
Case Study 1: Anticancer Efficacy
In a study conducted by researchers examining various l-prolinamide derivatives, it was found that this compound showed significant cytotoxic effects against multiple carcinoma cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing a clear dose-dependent response .
Case Study 2: In Vivo Studies
Additional research has been conducted to assess the in vivo efficacy of this compound in animal models. These studies aim to evaluate not only anticancer properties but also potential side effects and pharmacokinetics, which are crucial for future therapeutic applications .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., nitrophenyl aromatic protons at δ 7.5–8.5 ppm) and confirms stereochemistry of the pyrrolidine ring .
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between carboxylic acid and nitro groups) .
How can computational chemistry methods be integrated into the design of novel derivatives of this compound?
Q. Advanced
- Quantum mechanical calculations : Predict regioselectivity of nitration or substituent effects on ring conformation using density functional theory (DFT) .
- Reaction path search : Identify low-energy transition states for functional group transformations (e.g., carboxylate esterification) .
- Machine learning : Train models on existing reaction databases to propose optimal conditions for derivative synthesis .
What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Q. Advanced
- Cross-validation : Combine NMR, IR, and X-ray data to confirm functional group assignments .
- Dynamic NMR : Resolve conformational ambiguities (e.g., ring puckering) by variable-temperature studies .
- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify nitro group interactions in mass spectra .
What are the common functional group transformations possible for this compound, and what conditions drive selectivity?
Q. Basic
- Carboxylic acid derivatization : Amide formation via EDCI/HOBt coupling, esterification with SOCl₂/ROH .
- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) to amine under mild conditions .
- Pyrrolidine ring modifications : Alkylation at the nitrogen using alkyl halides/K₂CO₃ .
How to apply design of experiments (DoE) principles to optimize multi-step syntheses involving this compound?
Q. Advanced
- Fractional factorial designs : Screen critical variables (e.g., solvent polarity, stoichiometry) across steps .
- Response surface methodology (RSM) : Model nonlinear relationships between factors (e.g., temperature gradient in cyclization) and yield .
- Taguchi methods : Robustly optimize purification parameters (e.g., column chromatography gradient) .
What are the solubility challenges of this compound in common solvents, and how are they addressed?
Q. Basic
- Low solubility in nonpolar solvents : Due to polar nitro and carboxylic acid groups.
- Solutions : Use DMSO or DMF for reactions; recrystallize from ethanol/water mixtures .
How does steric hindrance from the 2-nitrophenyl group influence the reactivity of the pyrrolidine ring in this compound?
Q. Advanced
- Ring conformation : The bulky 2-nitrophenyl group restricts pyrrolidine puckering, favoring equatorial positioning of substituents .
- Reactivity modulation : Steric shielding reduces nucleophilic attack at the adjacent carbon, directing reactions to less hindered sites (e.g., carboxylic acid) .
What purification techniques are most effective for isolating this compound from complex mixtures?
Q. Basic
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
What are the best practices for validating computational models predicting the biological activity of this compound derivatives?
Q. Advanced
- Docking studies : Compare predicted binding affinities (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme assays .
- QSAR validation : Use leave-one-out cross-validation to assess model robustness against synthesized derivatives .
Notes
- References : Avoided unreliable sources (e.g., BenchChem) per guidelines.
- Methodological focus : Emphasized experimental design, data analysis, and advanced computational integration.
- Distinction : Basic questions address synthesis and characterization; advanced questions tackle optimization, modeling, and data contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
